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Compound of Interest

Compound Name: 9(10H)-Acridinethione, 1-amino-

Cat. No.: B12677931 Get Quote

An In-depth Technical Guide on 1-Amino-9(10H)-
Acridinethione
This technical guide provides a comprehensive overview of the chemical structure, properties,

and potential biological activities of 1-amino-9(10H)-acridinethione. The content is intended for

researchers, scientists, and professionals in the field of drug development and medicinal

chemistry.

Chemical Structure and Properties
1-Amino-9(10H)-acridinethione belongs to the acridine class of compounds, which are

characterized by a tricyclic aromatic ring system. The structure features an amino group at the

1-position and a thione group at the 9-position of the acridine core. While specific experimental

data for the 1-amino isomer is limited, properties can be inferred from its close analog, 3-

amino-10H-acridine-9-thione, and its oxygen counterpart, 1-amino-9(10H)-acridinone.

Table 1: Physicochemical Properties
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Property Value Source

IUPAC Name 1-amino-10H-acridine-9-thione N/A

Molecular Formula C₁₃H₁₀N₂S [1]

Molecular Weight 226.30 g/mol [1]

Canonical SMILES
C1=CC=C2C(=C1)C(=S)C3=C

(N2)C=CC=C3N
Inferred

InChI Key Inferred from analogs Inferred

CAS Number
Not explicitly found; 3-amino

isomer is 129821-08-5[2]
[2]

Appearance
Likely a colored crystalline

solid
Inferred

Table 2: Computed Properties (for 3-amino-10H-acridine-
9-thione)

Property Value Source

XLogP3-AA 2.9 [2]

Hydrogen Bond Donor Count 2 [2]

Hydrogen Bond Acceptor

Count
2 [2]

Rotatable Bond Count 0 [2]

Exact Mass 226.05646950 Da [2]

Monoisotopic Mass 226.05646950 Da [2]

Topological Polar Surface Area 70.1 Å² [2]

Heavy Atom Count 16 [2]

Synthesis and Characterization
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The synthesis of 1-amino-9(10H)-acridinethione would likely follow established routes for

similar acridine derivatives. A common approach involves the thionation of the corresponding 1-

amino-9(10H)-acridinone.

Experimental Protocol: Synthesis of 1-Amino-9(10H)-
Acridinethione (Hypothetical)

Starting Material: 1-Amino-9(10H)-acridinone.

Reagent: Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀).

Solvent: Anhydrous pyridine or toluene.

Procedure: a. Suspend 1-amino-9(10H)-acridinone in the chosen anhydrous solvent under

an inert atmosphere (e.g., nitrogen or argon). b. Add Lawesson's reagent or P₄S₁₀ portion-

wise to the suspension. The molar ratio may need to be optimized, but a starting point is

typically 0.5 to 1.0 equivalents. c. Heat the reaction mixture to reflux and monitor the

progress of the reaction by thin-layer chromatography (TLC). d. Upon completion, cool the

mixture to room temperature. e. Quench the reaction by carefully adding an aqueous

solution of sodium bicarbonate. f. Extract the product with a suitable organic solvent (e.g.,

ethyl acetate or dichloromethane). g. Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude

product by column chromatography on silica gel or by recrystallization to obtain pure 1-

amino-9(10H)-acridinethione.

Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for

structural confirmation. The aromatic region of the ¹H NMR spectrum is expected to show

complex splitting patterns corresponding to the protons on the acridine core. The chemical

shifts will be influenced by the electron-donating amino group and the electron-withdrawing

thione group.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H

stretches of the amino group and the C=S stretch of the thione.
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UV-Visible Spectroscopy: Acridine derivatives are chromophoric. The UV-Vis spectrum would

show characteristic absorption bands corresponding to π-π* transitions within the conjugated

system.[3] The presence of the amino and thione groups is expected to cause a

bathochromic (red) shift compared to the parent acridine.

Potential Biological Activity and Mechanism of
Action
Acridine derivatives are well-known for their diverse biological activities, including anticancer

and antimicrobial properties.[1] The primary mechanisms of action for many acridines involve

DNA intercalation and inhibition of key enzymes like topoisomerase II.[3] The related

compound, 3-amino-10H-acridine-9-thione (also known as 3-ATA), has been identified as a

selective inhibitor of cyclin-dependent kinase 4 (CDK4).[4]

Given its structural similarity, 1-amino-9(10H)-acridinethione is hypothesized to exhibit similar

biological activities.
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Potential Mechanisms of Action for 1-Amino-9(10H)-Acridinethione

DNA Intercalation Pathway Kinase Inhibition Pathway

1-Amino-9(10H)-Acridinethione

Planar Acridine Core Binding to Kinase Active Site (e.g., CDK4)

Insertion between DNA Base Pairs

Inhibition of DNA Replication & Transcription

Cell Cycle Arrest & Apoptosis

Inhibition of Kinase Activity

Disruption of Cell Cycle Regulation

Cell Cycle Arrest

Click to download full resolution via product page

Caption: Potential dual-action mechanism of 1-amino-9(10H)-acridinethione.

The diagram above illustrates two potential and non-mutually exclusive mechanisms of action

for 1-amino-9(10H)-acridinethione based on the known activities of related acridine

compounds. The planar nature of the acridine ring allows it to intercalate between the base

pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell

cycle arrest and apoptosis. Additionally, as observed with the 3-amino isomer, the molecule

may act as a kinase inhibitor, binding to the active site of enzymes like CDK4, which would also

disrupt cell cycle regulation and induce cell cycle arrest.
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Experimental Workflow for Biological Evaluation
To investigate the potential anticancer properties of 1-amino-9(10H)-acridinethione, a

structured experimental workflow would be necessary.

Workflow for Biological Evaluation of 1-Amino-9(10H)-Acridinethione

Compound Synthesis & Purification

In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines)

Mechanism of Action Studies In Vivo Studies (e.g., Xenograft Mouse Models)

DNA Intercalation Assays (e.g., UV-Vis Titration, Fluorescence Quenching) Kinase Inhibition Assays (e.g., CDK4 Activity Assay) Cell-Based Assays (e.g., Cell Cycle Analysis, Apoptosis Assays) Lead Optimization

Click to download full resolution via product page

Caption: A stepwise approach for evaluating the biological activity of the compound.

This workflow begins with the synthesis and purification of the compound. The initial biological

screening would involve in vitro cytotoxicity assays against a panel of cancer cell lines to

determine its potency and selectivity. Promising results would lead to more in-depth

mechanism of action studies, including biophysical assays to confirm DNA intercalation and

biochemical assays to assess kinase inhibition. Cell-based assays would then be employed to

understand the cellular consequences of treatment, such as effects on the cell cycle and

induction of apoptosis. If the in vitro data is compelling, the compound would advance to in vivo
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studies using animal models to evaluate its efficacy and toxicity in a living system, with the

ultimate goal of lead optimization for drug development.

Conclusion
1-Amino-9(10H)-acridinethione is a promising scaffold for the development of novel therapeutic

agents, particularly in oncology. Based on the properties of structurally related compounds, it is

anticipated to possess DNA intercalating and kinase inhibitory activities. Further research,

including its synthesis and comprehensive biological evaluation as outlined in this guide, is

warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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